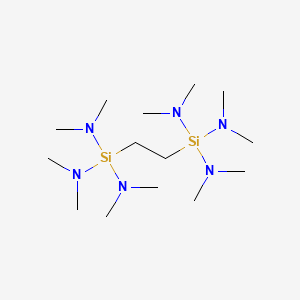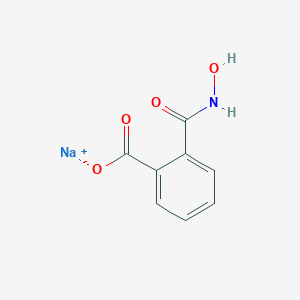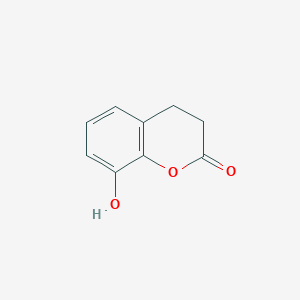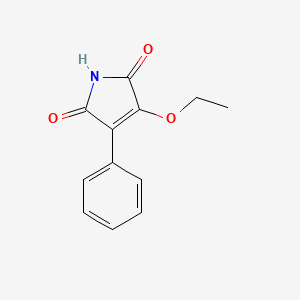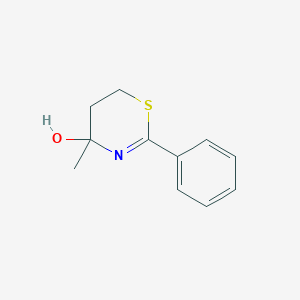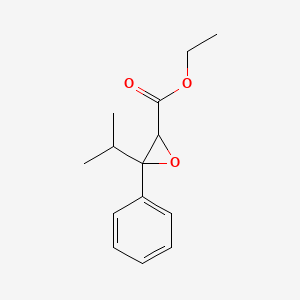![molecular formula C5H4NOP B14712528 4H-Phospholo[3,4-d][1,2]oxazole CAS No. 14521-38-1](/img/structure/B14712528.png)
4H-Phospholo[3,4-d][1,2]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Phospholo[3,4-d][1,2]oxazole is a heterocyclic compound that contains both phosphorus and nitrogen atoms within its structure. This compound is part of the broader class of oxazoles, which are known for their diverse biological and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Phospholo[3,4-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of tosylmethyl isocyanide (TosMIC) in the presence of aldehydes and aliphatic halides. This reaction is often carried out in ionic liquids, which can be reused multiple times without significant loss of yield .
Industrial Production Methods
Industrial production of this compound may involve the use of magnetically recoverable catalysts. These catalysts, such as iron oxide magnetic nanoparticles, offer high stability and can be easily separated from the reaction mixture using an external magnet .
Analyse Des Réactions Chimiques
Types of Reactions
4H-Phospholo[3,4-d][1,2]oxazole undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Applications De Recherche Scientifique
4H-Phospholo[3,4-d][1,2]oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and catalytic systems.
Mécanisme D'action
The mechanism of action of 4H-Phospholo[3,4-d][1,2]oxazole involves its interaction with various molecular targets and pathways. This compound can bind to specific receptors and enzymes, leading to a range of biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4H-Phospholo[3,4-d][1,2]oxazole can be compared with other similar compounds, such as:
Oxazole: A simpler heterocyclic compound with a five-membered ring containing one oxygen and one nitrogen atom.
Thiazole: Similar to oxazole but contains a sulfur atom instead of oxygen.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
14521-38-1 |
|---|---|
Formule moléculaire |
C5H4NOP |
Poids moléculaire |
125.06 g/mol |
Nom IUPAC |
4H-phospholo[3,4-d][1,2]oxazole |
InChI |
InChI=1S/C5H4NOP/c1-4-2-8-3-5(4)7-6-1/h1,3H,2H2 |
Clé InChI |
HJKWPZNUOSCJJI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=P1)ON=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Chlorophenyl)(nitroso)amino]acetic acid](/img/structure/B14712451.png)

